An In-depth Technical Guide to Ethyl Cyclopent-1-enecarboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl Cyclopent-1-enecarboxylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of ethyl cyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis and a key building block for advanced chemical structures. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Introduction and Core Concepts
Ethyl cyclopent-1-enecarboxylate (CAS No. 10267-94-4) is an unsaturated cyclic ester that serves as a versatile synthon in organic chemistry.[1][2] Its structure, featuring a cyclopentene ring conjugated with an ethyl carboxylate group, provides a unique combination of reactivity, making it a desirable starting material for the synthesis of complex molecules, including natural products and pharmaceutical agents. The strategic placement of the double bond and the ester functionality allows for a variety of chemical transformations, such as conjugate additions, cycloadditions, and functional group interconversions. Understanding the interplay of these structural features is paramount to leveraging this compound's full synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in a laboratory setting. The properties of ethyl cyclopent-1-enecarboxylate are summarized below.
Table 1: Physicochemical Properties of Ethyl Cyclopent-1-enecarboxylate
| Property | Value | Source(s) |
| CAS Number | 10267-94-4 | [1][2] |
| Molecular Formula | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| IUPAC Name | ethyl cyclopent-1-ene-1-carboxylate | [1][2] |
| Synonyms | Ethyl 1-cyclopentene-1-carboxylate, 1-Cyclopentene-1-carboxylic acid ethyl ester | [2] |
| Appearance | Not explicitly stated, but related compounds are colorless to pale yellow liquids. | [3] |
| Boiling Point | Not explicitly stated for this isomer, but the related ethyl cyclopent-3-ene-1-carboxylate has a boiling point of 64°C at 15 mmHg. | [4][5] |
| Density | Not explicitly stated for this isomer. | |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents. | [3] |
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the allylic and aliphatic protons of the cyclopentene ring.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two sp² carbons of the double bond, the sp³ carbons of the cyclopentene ring, and the two carbons of the ethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1710-1740 cm⁻¹) and a medium band for the C=C stretching of the alkene (around 1640-1680 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Synthesis and Reactivity: A Practical Approach
The synthesis of ethyl cyclopent-1-enecarboxylate can be achieved through various methods. A common and illustrative approach involves the Dieckmann condensation of a linear diester, followed by dehydration. This method highlights fundamental principles of organic synthesis.
Experimental Protocol: Synthesis via Dieckmann Condensation and Dehydration
This protocol describes a representative synthesis of a cyclopentanone precursor, which can then be converted to the target α,β-unsaturated ester.
Step 1: Dieckmann Condensation of Diethyl Adipate
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Rationale: This intramolecular cyclization of a 1,6-diester is a classic method for forming five-membered rings. A strong base is used to deprotonate the α-carbon, which then attacks the other ester carbonyl.
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous toluene.
-
Add diethyl adipate (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with 30% hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-oxocyclopentanecarboxylate.[6]
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Step 2: Conversion to Ethyl Cyclopent-1-enecarboxylate
-
Rationale: The β-keto ester formed in the Dieckmann condensation can be converted to the α,β-unsaturated ester through a two-step sequence of reduction and dehydration or via formation of an enol ether followed by elimination. A more direct, albeit different, approach to a related structure involves the esterification of the corresponding carboxylic acid.
-
Illustrative Dehydration Concept:
-
The keto group of ethyl 2-oxocyclopentanecarboxylate is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.
-
The resulting ethyl 2-hydroxycyclopentanecarboxylate is then subjected to acid-catalyzed dehydration to introduce the double bond in conjugation with the ester.
-
Reaction Workflow Diagram
Caption: Synthetic pathway for ethyl cyclopent-1-enecarboxylate.
Applications in Research and Drug Development
Ethyl cyclopent-1-enecarboxylate is a valuable building block in the synthesis of more complex molecular architectures. Its utility stems from the ability to participate in a variety of chemical transformations.
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Michael Addition: The α,β-unsaturated ester system is an excellent Michael acceptor, allowing for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds at the β-position. This reaction is fundamental in the construction of substituted cyclopentane rings.
-
Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, providing a route to bicyclic systems.
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Precursor to Bioactive Molecules: The cyclopentane ring is a common motif in many natural products and pharmaceutically active compounds. Ethyl cyclopent-1-enecarboxylate can serve as a starting material for the synthesis of prostaglandins, steroids, and other biologically relevant molecules. For instance, derivatives of cyclopentane dicarboxylic acids, which can be synthesized from precursors like ethyl cyclopent-1-enecarboxylate, have been studied for their effects on cell membrane permeability and enzyme inhibition.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling ethyl cyclopent-1-enecarboxylate.
Table 2: Hazard Information
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Flammable Liquid | GHS02 | Warning | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
The safety information is based on data for ethyl cyclopent-1-enecarboxylate and closely related isomers.[2][8][9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
Ethyl cyclopent-1-enecarboxylate is a versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important tool for the construction of complex molecular frameworks. A thorough understanding of its synthesis, handling, and reaction scope, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 275610, Ethyl cyclopent-1-enecarboxylate. Retrieved from [Link].
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NIST (n.d.). 5-Ethylcyclopent-1-enecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79550, Ethyl cyclopentanecarboxylate. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5314991, Ethyl 3-Cyclopentene-1-carboxylate. Retrieved from [Link].
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Pozo C., J. (1965). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link].
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Chemsrc (2023). Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4. Retrieved from [Link].
- Google Patents (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
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